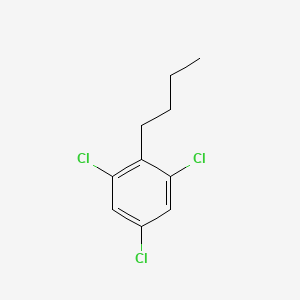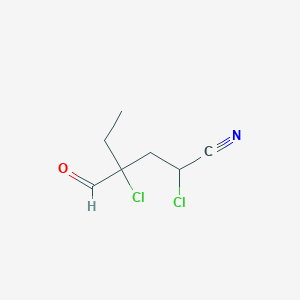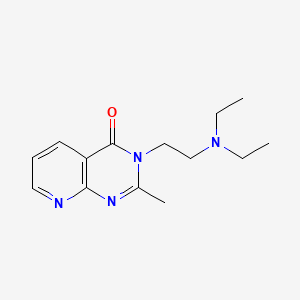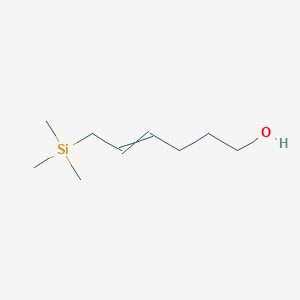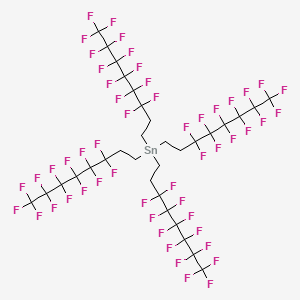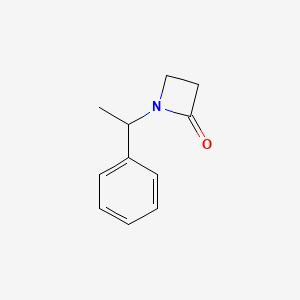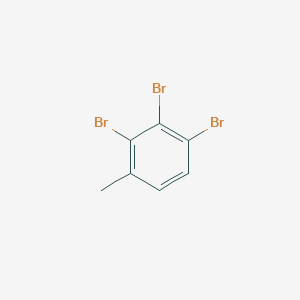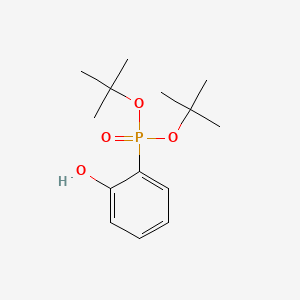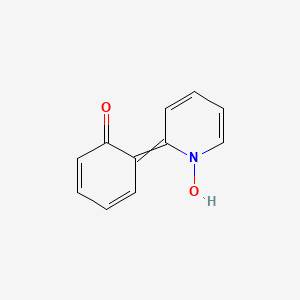
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyridine ring fused with a cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. The reaction conditions often require the use of a strong base to facilitate the formation of the ylidene linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a more saturated hydrocarbon.
Aplicaciones Científicas De Investigación
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-(1-Hydroxybenzylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a benzylidene group instead of a pyridinylidene group.
6-(1-Hydroxyphenylidene)cyclohexa-2,4-dien-1-one: Features a phenylidene group, leading to different chemical properties.
Uniqueness
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
93953-42-5 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
6-(1-hydroxypyridin-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14/h1-8,14H |
Clave InChI |
KLGFOIIKIIGUPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=CN2O)C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


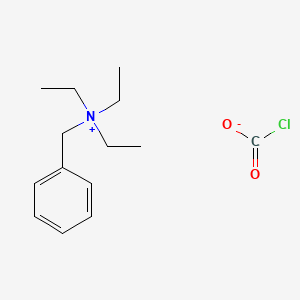
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
